molecular formula C14H27NO B3931175 N-cyclooctyl-2-ethylbutanamide

N-cyclooctyl-2-ethylbutanamide

Cat. No.: B3931175
M. Wt: 225.37 g/mol
InChI Key: IRHOLPPUCONICW-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2-ethylbutanamide is an organic compound with the molecular formula C14H27NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its unique structure, which includes a cyclooctyl group attached to the nitrogen atom and an ethylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-ethylbutanamide typically involves the reaction of cyclooctylamine with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclooctylamine+2-ethylbutanoyl chlorideThis compound+HCl\text{Cyclooctylamine} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclooctylamine+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: N-substituted amides.

Scientific Research Applications

N-cyclooctyl-2-ethylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amide bond formation and hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-ethylbutanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclooctyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • N-cyclooctylacetamide
  • N-cyclooctylpropionamide
  • N-cyclooctylbutyramide

Comparison: N-cyclooctyl-2-ethylbutanamide is unique due to the presence of the ethylbutanamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-cyclooctyl-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-3-12(4-2)14(16)15-13-10-8-6-5-7-9-11-13/h12-13H,3-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHOLPPUCONICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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